molecular formula C8H16O3 B12389531 trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal

trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal

Cat. No.: B12389531
M. Wt: 165.24 g/mol
InChI Key: YHYXQKLDUUENHV-SGGKQESQSA-N
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Description

trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal: is a deuterium-labeled derivative of trans-4-Hydroxy-2-hexenal dimethyl acetal. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and quantification in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal typically involves the deuteration of trans-4-Hydroxy-2-hexenal dimethyl acetal. The process includes the incorporation of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions involving deuterated reagents .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the deuterium labeling while achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal is used as a tracer for studying reaction mechanisms and pathways. Its stable isotope labeling allows for precise quantification and analysis .

Biology: In biological research, this compound is used to study metabolic processes and pathways. Its deuterium labeling helps in tracking the movement and transformation of molecules within biological systems .

Medicine: In medical research, this compound is used to investigate drug metabolism and pharmacokinetics. Its stable isotope labeling provides valuable insights into the absorption, distribution, metabolism, and excretion of drugs .

Industry: In industrial applications, this compound is used in the development of new materials and products. Its stable isotope labeling aids in quality control and assurance processes .

Mechanism of Action

The mechanism of action of trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal involves its interaction with various molecular targets and pathways. The deuterium labeling affects the compound’s pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal lies in its stable isotope labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for precise tracing and quantification in various studies .

Properties

Molecular Formula

C8H16O3

Molecular Weight

165.24 g/mol

IUPAC Name

(E)-1,1,1,2,2-pentadeuterio-6,6-dimethoxyhex-4-en-3-ol

InChI

InChI=1S/C8H16O3/c1-4-7(9)5-6-8(10-2)11-3/h5-9H,4H2,1-3H3/b6-5+/i1D3,4D2

InChI Key

YHYXQKLDUUENHV-SGGKQESQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(/C=C/C(OC)OC)O

Canonical SMILES

CCC(C=CC(OC)OC)O

Origin of Product

United States

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